3-Amino-3-thioxopropanamide

Overview

Description

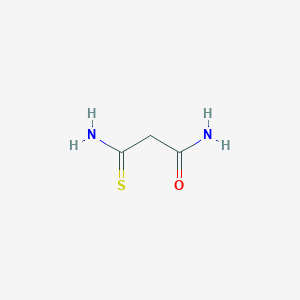

3-Amino-3-thioxopropanamide is a product used for proteomics research . It has a molecular formula of C3H6N2OS and a molecular weight of 117.158 .

Synthesis Analysis

The synthesis of 3-Amino-3-thioxopropanamide involves the condensation with derivatives of ethoxymethylenemalonic acids in the presence of sodium ethylate . This reaction leads to the formation of chalcogenopyridines and polyfunctionally substituted dienes, which are then converted into nicotinamide derivatives .Molecular Structure Analysis

The molecular structure of 3-Amino-3-thioxopropanamide consists of 3 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

The interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of dimedone, 1,3-cyclohexanedione, and Meldrum’s acid leads to the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides . These compounds are then alkylated in an alkaline medium to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives .Scientific Research Applications

Synthesis of Pyrido[3,2-f][1,4]thiazepines

3-Amino-3-thioxopropanamide: is utilized in the synthesis of novel Pyrido[3,2-f][1,4]thiazepines. These compounds are synthesized through microwave-assisted methods, which offer better yields in shorter times compared to traditional methods . The process involves the reaction of 3-Amino-3-thioxopropanamide with ethyl acetoacetate, followed by reactions with α-haloketones to produce various substituted Pyrido[3,2-f][1,4]thiazepin-5-ones .

Creation of Nicotinamide Derivatives

This compound serves as a precursor in the synthesis of functionally substituted nicotinamides. By condensation with derivatives of ethoxymethylenemalonic acids in the presence of sodium ethylate, chalcogenopyridines and polyfunctionally substituted dienes are obtained, which are then converted into nicotinamide derivatives . These derivatives have potential applications in the pharmaceutical industry due to their biological activities.

Formation of Pyrimidine Derivatives

The interaction of 3-Amino-3-thioxopropanamide with certain derivatives leads to the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides. These intermediates can be further alkylated to produce 4-(alkylthio)pyrimidine-5-carboxamide derivatives . Pyrimidine derivatives are significant in medicinal chemistry for their therapeutic properties.

Heterocyclic Chemistry Research

3-Amino-3-thioxopropanamide is a key reagent in heterocyclic chemistry, particularly in the synthesis of less investigated fused heterocyclic compounds. Its reactivity allows for the exploration of new chemical pathways and the discovery of novel heterocyclic structures with potential applications in drug development and materials science .

Microwave-Assisted Organic Synthesis

The compound is used in microwave-assisted organic synthesis, a modern technique that accelerates chemical reactions and improves yield. This method is environmentally friendly and cost-effective, making 3-Amino-3-thioxopropanamide an important compound in green chemistry initiatives .

Chemical Education and Research Methodology

Due to its diverse reactivity, 3-Amino-3-thioxopropanamide is also used in educational settings to demonstrate various synthetic techniques and reaction mechanisms. It provides a practical example for students and researchers to understand the principles of organic synthesis and reaction optimization .

Mechanism of Action

Target of Action

3-Amino-3-thioxopropanamide primarily targets ethoxymethylenemalonic acids . These acids play a crucial role in various biochemical reactions, and their interaction with 3-Amino-3-thioxopropanamide leads to the formation of functionally substituted nicotinamides .

Mode of Action

The compound interacts with its targets through a process of condensation . Specifically, 3-Amino-3-thioxopropanamide condenses with ethoxymethylenemalonic acids in the presence of sodium ethylate . This interaction results in the formation of chalcogenopyridines and polyfunctionally substituted dienes .

Biochemical Pathways

The condensation process affects the biochemical pathways of the ethoxymethylenemalonic acids . The resulting chalcogenopyridines and polyfunctionally substituted dienes are then converted into nicotinamide derivatives . Nicotinamides are crucial components of the coenzyme NAD+, which is involved in redox reactions in the body.

Result of Action

The primary result of the action of 3-Amino-3-thioxopropanamide is the formation of nicotinamide derivatives . These derivatives play a crucial role in various biochemical processes, particularly in redox reactions as part of the coenzyme NAD+.

Action Environment

The action of 3-Amino-3-thioxopropanamide is influenced by the presence of sodium ethylate, which facilitates the condensation process with ethoxymethylenemalonic acids . .

properties

IUPAC Name |

3-amino-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZJZGZPXBMZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365881 | |

| Record name | 3-amino-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-thioxopropanamide | |

CAS RN |

72410-06-1 | |

| Record name | 3-amino-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of heterocyclic compounds can be synthesized using 3-Amino-3-thioxopropanamide?

A1: This compound serves as a key starting material for synthesizing various nitrogen and sulfur-containing heterocycles. For example, it reacts with ethyl acetoacetate to yield 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide []. Further reaction with α-haloketones leads to the formation of pyrido[3,2-f][1,4]thiazepine derivatives []. Additionally, it has been explored in synthesizing substituted tetrahydropyridinethiolates [] and functionally substituted nicotinamides [, ].

Q2: Can you elaborate on the reaction of 3-Amino-3-thioxopropanamide with α-haloketones and the resulting products?

A2: When 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (itself formed from the reaction of 3-Amino-3-thioxopropanamide with ethyl acetoacetate) reacts with α-haloketones, it forms 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]-[1,4]thiazepin-5-ones []. Interestingly, these reactions can be significantly accelerated using microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods [].

Q3: The research mentions an "unusual coupling" reaction. Could you explain this further?

A3: While 3-Amino-3-thioxopropanamide derivatives typically react with arenediazonium chlorides in a predictable manner, researchers observed an unexpected ring contraction []. Instead of the expected coupling product, the reaction yielded 6-hydroxy-4-methyl-2-(arylazo)thieno[2,3-b]pyridin-3(2H)-one derivatives []. This unusual outcome highlights the potential for novel reactivity and the importance of careful structural characterization in synthetic chemistry.

Q4: How are the synthesized compounds characterized?

A5: The structures of the newly synthesized compounds were determined through a combination of spectral and chemical methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. Chemical methods might involve derivatization or degradation reactions to obtain known products for comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)